molecular formula C17H20F3N3O4 B2798359 Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235280-74-6

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2798359
CAS No.: 1235280-74-6
M. Wt: 387.359
InChI Key: VNTZYOJLIWJIPL-UHFFFAOYSA-N
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Description

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H20F3N3O4 and its molecular weight is 387.359. The purity is usually 95%.
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Scientific Research Applications

Oxindole Synthesis via Palladium‐catalyzed CH Functionalization

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate is explored in the context of oxindole synthesis utilizing Palladium-catalyzed CH functionalization. This method represents an innovative approach in medicinal chemistry synthesis, indicating its potential as a serine palmitoyl transferase enzyme inhibitor, a critical target in disease management and therapeutic development (Magano, Kiser, Shine, Chen, 2014).

Aurora Kinase Inhibitor Development

In cancer research, compounds structurally related to this compound have been studied for their potential as Aurora kinase inhibitors. These inhibitors are crucial for cancer therapy due to their ability to target specific pathways involved in cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Cyclocondensation Reactions

The compound is also investigated in cyclocondensation reactions with benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone. This research highlights its versatility in generating alternative products and main products in one-pot reactions, showcasing its utility in creating diverse chemical structures (Krauze, Vilums, Sīle, Duburs, 2007).

Synthetic Analgesics Development

The compound's structural components are utilized in the synthesis of potent analgesics, demonstrating significant potency compared to morphine in pain management. This indicates the compound's relevance in developing new analgesic drugs with high efficacy (Van Daele, De bruyn, Boey, Sanczuk, Agten, Janssen, 1976).

Cardiovascular Activity Exploration

Research into the cardiovascular activity and electrochemical oxidation of nitriles of 1,4-dihydropyridines, which share structural similarities with the compound, opens avenues for understanding the electrochemical properties and potential cardiovascular applications of such compounds (Krauze, Baumane, Sīle, Chernova, Vilums, Vitolina, Duburs, Stradiņš, 2004).

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-[2-(trifluoromethyl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4/c1-27-16(26)23-8-6-11(7-9-23)10-21-14(24)15(25)22-13-5-3-2-4-12(13)17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTZYOJLIWJIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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